molecular formula C13H11N3O B017688 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 914918-69-7

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Cat. No.: B017688
CAS No.: 914918-69-7
M. Wt: 225.25 g/mol
InChI Key: PDYMCBRGMDRAPX-UHFFFAOYSA-N
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Description

Glyburide potassium salt, also known as glibenclamide potassium salt, is a sulfonylurea compound primarily used in the treatment of type 2 diabetes mellitus. It functions by stimulating the release of insulin from pancreatic beta cells, thereby helping to control blood glucose levels. This compound is particularly useful for patients who cannot be managed with first-line therapies such as metformin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyburide potassium salt involves the reaction of glyburide with potassium hydroxide. Glyburide itself is synthesized through a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with cyclohexyl isocyanate and benzenesulfonyl chloride to yield glyburide .

Industrial Production Methods: Industrial production of glyburide potassium salt typically involves large-scale synthesis of glyburide followed by its conversion to the potassium salt form. This conversion is achieved by reacting glyburide with a stoichiometric amount of potassium hydroxide in an appropriate solvent, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Glyburide potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

MIP has demonstrated significant antimicrobial properties against various bacterial strains. Studies employing the agar well diffusion method have shown that MIP exhibits moderate activity against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values of MIP derivatives were comparable to established antibiotics like streptomycin, indicating potential as a candidate for antimicrobial therapy.

Anticancer Potential

Research into the anticancer properties of MIP reveals its ability to inhibit specific cancer cell lines. Notable findings include:

  • Mechanism of Action : MIP induces apoptosis and inhibits cell proliferation through modulation of signaling pathways related to cell survival.
  • In Vitro Studies : MIP has shown promising results in inhibiting the growth of breast cancer cells with IC50 values indicating effective therapeutic concentrations. Comparative analyses with other imidazole derivatives suggest that MIP possesses superior activity against breast cancer cell lines .

Enzyme Inhibition

MIP has been identified as an inhibitor of various enzymes implicated in disease processes, particularly kinases associated with cancer progression. The compound's structural features facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.

  • Binding Affinity Studies : Research indicates that MIP has significant affinity for specific receptors and enzymes, which may explain its diverse pharmacological activities .

Case Studies

Several case studies have highlighted the biological activity of MIP:

  • Antimicrobial Efficacy : A study demonstrated the efficacy of MIP derivatives against Pseudomonas aeruginosa, revealing that structural modifications could enhance antimicrobial potency.
  • Anticancer Activity : Investigations comparing MIP with other imidazole derivatives highlighted its superior activity against breast cancer cell lines, supporting its potential as a lead compound for drug development.
  • Enzyme Interaction Studies : Research on binding dynamics showed promising results in inhibiting kinase activity associated with tumor growth, underscoring the therapeutic potential of MIP in oncology.

Comparative Analysis with Related Compounds

A comparison between MIP and structurally similar compounds reveals distinct advantages:

Compound NameStructureUnique Features
2-HydroxyquinolineStructureExhibits strong antibacterial properties
1-MethylimidazoleStructureKnown for its role in catalysis
PhenylimidazoleStructureUsed in pharmaceuticals for antifungal applications

While these compounds share heterocyclic structures, MIP's unique combination of imidazole and pyridine rings contributes to its specific biological activities and potential applications in medicinal chemistry .

Mechanism of Action

Glyburide potassium salt exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion. The primary molecular target is the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channel .

Comparison with Similar Compounds

Uniqueness of Glyburide Potassium Salt: Glyburide potassium salt is unique due to its high potency and long duration of action. It is also known for its ability to form stable complexes with various excipients, enhancing its solubility and bioavailability. Additionally, glyburide has been shown to have cardioprotective effects in certain conditions, which is not commonly observed with other sulfonylureas .

Biological Activity

1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One (commonly referred to as MIP) is a heterocyclic compound with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol. Its unique bicyclic structure, which includes an imidazole ring fused to a pyridine ring, has sparked interest in its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of MIP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its structural formula and specific identifiers:

  • CAS Number : 120889-04-5
  • Molecular Formula : C₁₃H₁₁N₃O
  • Canonical SMILES : CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3

Antimicrobial Activity

Research indicates that MIP exhibits antimicrobial properties. In studies where various derivatives were synthesized, moderate activity was observed against bacteria such as Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like streptomycin, suggesting that MIP could serve as a potential candidate for further development in antimicrobial therapies .

Anticancer Potential

MIP has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involve modulation of signaling pathways related to cell survival and proliferation. For instance, MIP has shown promising results in inhibiting the growth of breast cancer cells in vitro, with IC50 values indicating effective concentration ranges for therapeutic use.

Enzyme Inhibition

Enzymatic assays have demonstrated that MIP can act as an inhibitor of various enzymes implicated in disease processes. In particular, it has shown inhibitory activity against certain kinases involved in cancer progression. This inhibition is crucial for understanding the compound's potential as a targeted therapy in oncology .

The mechanisms through which MIP exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions due to its structural features. Binding affinity studies have indicated that MIP has a significant affinity for certain receptors and enzymes, which may explain its diverse pharmacological activities .

Case Studies

Several case studies have highlighted the biological activity of MIP:

  • Antimicrobial Efficacy : A study demonstrated the efficacy of MIP derivatives against Pseudomonas aeruginosa, showing that modifications to the structure could enhance antimicrobial potency.
  • Anticancer Activity : A comparative analysis of MIP against other imidazole derivatives revealed that MIP had superior activity against breast cancer cell lines, suggesting its potential as a lead compound for drug development.
  • Enzyme Interaction Studies : Research focused on the binding dynamics of MIP with protein kinases showed promising results in inhibiting kinase activity associated with tumor growth.

Comparative Analysis with Related Compounds

A comparison of MIP with structurally similar compounds reveals distinct advantages in terms of biological activity:

Compound NameStructureUnique Features
2-HydroxyquinolineStructureExhibits strong antibacterial properties
1-MethylimidazoleStructureKnown for its role in catalysis
PhenylimidazoleStructureUsed in pharmaceuticals for antifungal applications

While these compounds share heterocyclic structures, MIP's unique combination of imidazole and pyridine rings contributes to its specific biological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMCBRGMDRAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399990
Record name 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120889-04-5
Record name 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
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Reactant of Route 6
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

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